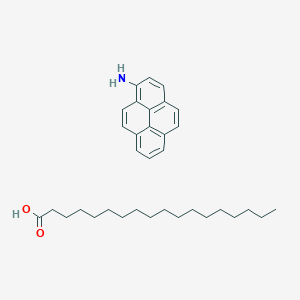
Octadecanoic acid;pyren-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octadecanoic acid;pyren-1-amine typically involves the reaction of octadecanoic acid with pyren-1-amine. This can be achieved through a condensation reaction where the carboxyl group of octadecanoic acid reacts with the amine group of pyren-1-amine, forming an amide bond. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: Octadecanoic acid;pyren-1-amine can undergo various chemical reactions, including:
Oxidation: The aromatic ring of pyren-1-amine can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Corresponding amine and alcohol.
Substitution: Various substituted pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadecanoic acid;pyren-1-amine is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bridging ligand, facilitating the formation of complex structures with unique properties .
Biology: In biological research, this compound can be used as a fluorescent probe due to the inherent fluorescence of the pyrene moiety, allowing for the visualization of biological processes .
Industry: Used in the production of advanced materials with applications in catalysis, sensing, and environmental remediation .
Wirkmechanismus
The mechanism of action of octadecanoic acid;pyren-1-amine involves its interaction with various molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function, while the octadecanoic acid component can interact with lipid membranes, altering their properties . These interactions can influence cellular processes and pathways, making this compound useful in various research applications .
Vergleich Mit ähnlichen Verbindungen
Octadecanoic acid;phenylamine: Similar structure but with a phenyl group instead of pyrene.
Octadecanoic acid;aniline: Another similar compound with aniline as the amine component.
Uniqueness: Octadecanoic acid;pyren-1-amine is unique due to the presence of the pyrene moiety, which imparts distinct optical and electronic properties not found in other similar compounds. This makes it particularly valuable in applications requiring fluorescence or electronic interactions .
Eigenschaften
CAS-Nummer |
646060-81-3 |
|---|---|
Molekularformel |
C34H47NO2 |
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
octadecanoic acid;pyren-1-amine |
InChI |
InChI=1S/C18H36O2.C16H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h2-17H2,1H3,(H,19,20);1-9H,17H2 |
InChI-Schlüssel |
HXRYQENXTJACRG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanedinitrile](/img/structure/B12609867.png)

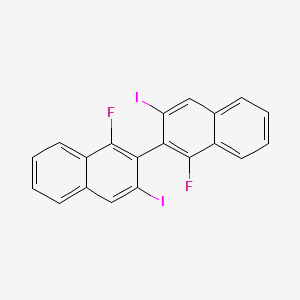
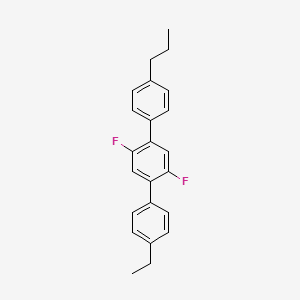
![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)
![3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12609903.png)
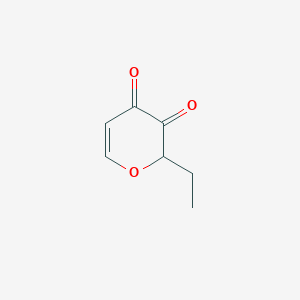
![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
![Ethyl [2-(4-chlorophenyl)-1,3-thiazol-5-yl]acetate](/img/structure/B12609930.png)
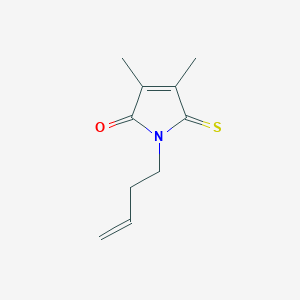
![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
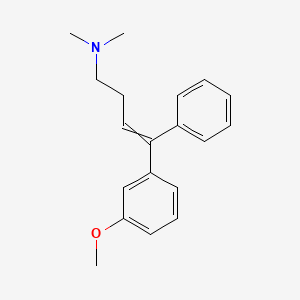
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
